(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropylisoxazole ring and a phenylsulfonyl-substituted pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropylisoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopropyl ketone and hydroxylamine, under acidic or basic conditions.
Synthesis of the Phenylsulfonyl-Substituted Pyrrolidine: This step involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the cyclopropylisoxazole and phenylsulfonyl-substituted pyrrolidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylisoxazole and phenylsulfonyl-pyrrolidine moieties could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: can be compared with other compounds containing cyclopropylisoxazole or phenylsulfonyl-pyrrolidine moieties.
Cyclopropylisoxazole Derivatives: Compounds with similar ring structures but different substituents.
Phenylsulfonyl-Pyrrolidine Derivatives: Compounds with similar sulfonyl-pyrrolidine structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(15-10-16(23-18-15)12-6-7-12)19-9-8-14(11-19)24(21,22)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESXSYBGBDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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